molecular formula C11H21NS B2423566 2,2-Diethyl-4-prop-2-enylthiomorpholine CAS No. 1876557-27-5

2,2-Diethyl-4-prop-2-enylthiomorpholine

Cat. No.: B2423566
CAS No.: 1876557-27-5
M. Wt: 199.36
InChI Key: BXXRIRVVVPSGPY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2,2-Diethyl-4-prop-2-enylthiomorpholine typically involves the reaction of thiomorpholine with diethyl and prop-2-enyl substituents under specific conditions. One common synthetic route includes the alkylation of thiomorpholine with diethyl and prop-2-enyl halides in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete substitution.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

2,2-Diethyl-4-prop-2-enylthiomorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the allyl group, where nucleophiles such as halides or amines replace the prop-2-enyl group.

    Addition: The double bond in the prop-2-enyl group can undergo addition reactions with electrophiles like halogens or hydrogen halides to form halogenated derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure selective and efficient transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2,2-Diethyl-4-prop-2-enylthiomorpholine has various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Diethyl-4-prop-2-enylthiomorpholine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The specific pathways involved depend on the nature of the target and the context of the application.

Comparison with Similar Compounds

2,2-Diethyl-4-prop-2-enylthiomorpholine can be compared with other thiomorpholine derivatives, such as:

Properties

IUPAC Name

2,2-diethyl-4-prop-2-enylthiomorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NS/c1-4-7-12-8-9-13-11(5-2,6-3)10-12/h4H,1,5-10H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXXRIRVVVPSGPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CN(CCS1)CC=C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1876557-27-5
Record name 2,2-diethyl-4-(prop-2-en-1-yl)thiomorpholine
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